Cas no 84994-98-9 (1,3-Propanediamine, N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)-)
84994-98-9 structure
Product Name:1,3-Propanediamine, N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)-
Numéro CAS:84994-98-9
Le MF:C35H34N10
Mégawatts:594.711465358734
CID:665467
Update Time:2024-01-31
1,3-Propanediamine, N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)- Propriétés chimiques et physiques
Nom et identifiant
-
- 1,3-Propanediamine, N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)-
- N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)propane-1,3-diamine
- 1,3-Propanediamine, N1,N1,N3,N3-tetrakis(1H-benzimidazol-2-ylmethyl)-
-
- Piscine à noyau: 1S/C35H34N10/c1-2-11-25-24(10-1)36-32(37-25)20-44(21-33-38-26-12-3-4-13-27(26)39-33)18-9-19-45(22-34-40-28-14-5-6-15-29(28)41-34)23-35-42-30-16-7-8-17-31(30)43-35/h1-8,10-17H,9,18-23H2,(H,36,37)(H,38,39)(H,40,41)(H,42,43)
- La clé Inchi: FLCGRPHOAUBLJV-UHFFFAOYSA-N
- Sourire: C(N(CC1NC2=CC=CC=C2N=1)CC1NC2=CC=CC=C2N=1)CCN(CC1NC2=CC=CC=C2N=1)CC1NC2=CC=CC=C2N=1
Propriétés expérimentales
- Dense: 1.402±0.06 g/cm3(Predicted)
- Point d'ébullition: 993.1±65.0 °C(Predicted)
- Le PKA: 10.59±0.10(Predicted)
1,3-Propanediamine, N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)- Littérature connexe
-
Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
84994-98-9 (1,3-Propanediamine, N,N,N',N'-tetrakis(1H-benzimidazol-2-ylmethyl)-) Produits connexes
- 64019-57-4((BimH)3)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
Fournisseurs recommandés
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot
Shandong Jing Kun Chemical Co.,Ltd.
Membre gold
Fournisseur de Chine
Lot
Zhejiang Brunova Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Lot
上海嵘奥生物技术有限公司
Membre gold
Fournisseur de Chine
Réactif